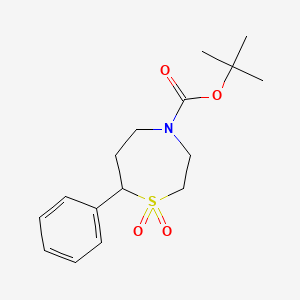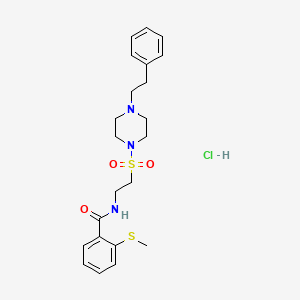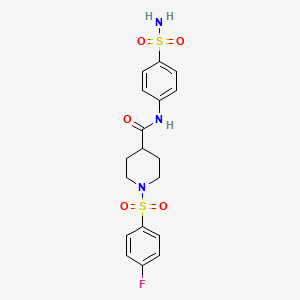
Tert-butyl 7-phenyl-1,4-thiazepane-4-carboxylate 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
While the specific compound "Tert-butyl 7-phenyl-1,4-thiazepane-4-carboxylate 1,1-dioxide" is not directly mentioned in the provided papers, we can infer some information based on similar compounds that have been studied. The tert-butyl group is a common protecting group in organic synthesis, often used to protect carboxylic acids as tert-butyl esters due to their stability and ease of removal under acidic conditions.
Synthesis Analysis
The synthesis of related compounds involves several steps, including protection of functional groups, cyclization, and purification. For example, the synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate of a Rho–Kinase inhibitor, was achieved through intramolecular Fukuyama–Mitsunobu cyclization starting from commercially available amino alcohols . Similarly, tert-butyl (4R)-4-(methoxymethylcarbamoyl)-2,2-dimethylthiazolidine-3-carboxylate was synthesized from L-cystine in a multi-step process that included acetonization, Boc protection, and N-methoxy-N-methyl amidation . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using spectroscopic methods and X-ray diffraction studies. For instance, tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate was confirmed by X-ray diffraction to crystallize in the triclinic space group with specific cell parameters and exhibits intermolecular hydrogen bonds . This suggests that a similar approach could be used to determine the molecular structure of Tert-butyl 7-phenyl-1,4-thiazepane-4-carboxylate 1,1-dioxide.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds are indicative of the potential reactivity of the tert-butyl protected thiazepane derivative. The use of protecting groups like Boc (tert-butyloxycarbonyl) and the application of cyclization reactions are common strategies that could be relevant for the synthesis and further chemical manipulation of the compound of interest.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would likely be influenced by the tert-butyl group and the thiazepane ring. The tert-butyl group is known to impart steric bulk, which can affect the solubility and reactivity of the molecule. The thiazepane ring, being a seven-membered sulfur-containing heterocycle, would contribute to the compound's chemical stability and potential biological activity. The exact properties would need to be determined experimentally through methods such as NMR, IR spectroscopy, and X-ray crystallography, as demonstrated for related compounds .
Applications De Recherche Scientifique
Synthetic Chemistry Applications
- Nucleophilic Substitutions and Radical Reactions: tert-Butyl phenylazocarboxylates serve as versatile building blocks in synthetic organic chemistry, facilitating nucleophilic substitutions and radical reactions. These reactions enable modifications of the benzene ring and the generation of aryl radicals, contributing to the synthesis of various organic compounds (Jasch, Höfling, & Heinrich, 2012).
- Chiral Tricarbonyl Complexes: Chiral tricarbonyl(η6-arene)chromium(0) complexes react with tertbutylmethanesulfonamide dianion to afford enantiomerically pure derivatives, demonstrating the utility of tert-butyl groups in stereoselective synthesis (Baldoli, Buttero, Perdicchia, & Pilati, 1999).
Material Science and Polymer Chemistry
- Polymer Synthesis: The living ring-opening metathesis polymerization (ROMP) of 2,3-dicarboxybarrelenes, where tert-butyl groups play a critical role, has been employed to create water-soluble poly(1,4-phenylenevinylenes) containing carboxyl groups. These polymers exhibit high luminescence and are relevant for applications in optoelectronic devices (Wagaman & Grubbs, 1997).
Catalysis and Green Chemistry
- Carbon Dioxide Fixation: Bifunctional frustrated Lewis pairs containing tert-butyl groups have been utilized for the fixation of small molecules like carbon dioxide, demonstrating applications in carbon capture and utilization strategies (Theuergarten, Schlösser, Schlüns, Freytag, Daniliuc, Jones, & Tamm, 2012).
Propriétés
IUPAC Name |
tert-butyl 1,1-dioxo-7-phenyl-1,4-thiazepane-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4S/c1-16(2,3)21-15(18)17-10-9-14(22(19,20)12-11-17)13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXILJDVDELLRQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(S(=O)(=O)CC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 7-phenyl-1,4-thiazepane-4-carboxylate 1,1-dioxide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(1-methyl-1H-pyrrol-3-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2565795.png)
![N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}pyridine-3-carboxamide](/img/structure/B2565796.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-{[6-({2-[(4-fluorophenyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide](/img/structure/B2565797.png)
![4-bromo-N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2565798.png)
![(2E)-[4-(4-bromophenyl)-1,3-thiazol-2-yl][2-(3-methylphenyl)hydrazinylidene]ethanenitrile](/img/structure/B2565799.png)

![N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,5-dimethylbenzamide](/img/structure/B2565802.png)


![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2565806.png)

![3-[(3-Pyridylamino)methylene]benzo[b]pyran-2,4-dione](/img/structure/B2565809.png)
![[2-(2-Methylpropylamino)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2565812.png)
![4-Methyl-3-[1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoic acid](/img/structure/B2565814.png)